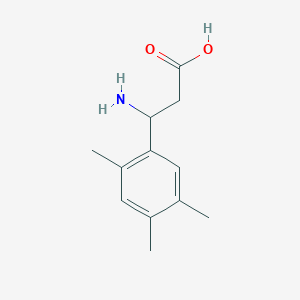

3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid

Description

BenchChem offers high-quality 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQNMBWAZLROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CC(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405803 |

Source

|

| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773122-62-6 |

Source

|

| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid

Foreword: The Significance of β-Amino Acids

β-amino acids are crucial structural motifs in medicinal and pharmaceutical chemistry.[1] Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids imparts unique conformational properties to peptides, enhancing their metabolic stability and target selectivity.[2][3] The subject of this guide, 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid, is a β-amino acid with a substituted aryl group, a class of compounds with significant potential in drug discovery. This document provides a comprehensive overview of a practical and efficient method for its synthesis, grounded in established chemical principles.

Strategic Approach to Synthesis

After a thorough review of synthetic methodologies for β-amino acids, a one-pot, three-component reaction was selected as the most direct and scalable approach for the synthesis of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid. This method involves the condensation of an arylaldehyde, malonic acid, and an ammonia source, typically ammonium acetate.[1][4] This strategy is advantageous due to its operational simplicity and the ready availability of the starting materials.

The core transformation relies on a cascade of reactions, initiated by a Knoevenagel condensation between 2,4,5-trimethylbenzaldehyde and malonic acid. The resulting unsaturated intermediate then undergoes a Michael addition of ammonia, followed by decarboxylation to yield the target β-amino acid.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow for the synthesis of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid.

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials:

-

2,4,5-trimethylbenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (absolute)

-

Methanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,5-trimethylbenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq).

-

Solvent Addition: Add absolute ethanol to the flask to a concentration of approximately 0.5 M with respect to the aldehyde.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide. Continue refluxing for 4-6 hours.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the crude product should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: Recrystallize the crude product from hot methanol to obtain the purified 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Proposed Reaction Mechanism

The one-pot synthesis proceeds through a complex and elegant reaction cascade. The following mechanism is proposed based on extensive studies of similar transformations.[4]

Caption: Proposed reaction mechanism for the one-pot synthesis.

Mechanistic Explanation:

-

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of 2,4,5-trimethylbenzaldehyde and malonic acid to form 2,4,5-trimethylphenylidenemalonic acid.

-

Michael Addition: Ammonia, generated from ammonium acetate, then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the intermediate. This forms a transient adduct.

-

Decarboxylation: The adduct readily undergoes decarboxylation under the reaction conditions to yield the final product, 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid.

Anticipated Results and Data

The following table summarizes the expected quantitative data for this synthesis, based on literature precedents for similar reactions.[4][5]

| Parameter | Expected Value |

| Yield | 60-75% |

| Melting Point | To be determined experimentally |

| ¹H NMR | Consistent with the structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid |

| ¹³C NMR | Consistent with the structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |

| Purity (by HPLC) | >98% after recrystallization |

Troubleshooting and Expert Insights

-

Low Yield: If the yield is lower than expected, ensure all reagents are of high purity and the reaction is carried out under anhydrous conditions until the workup. The reflux time can also be extended to ensure complete reaction.

-

Incomplete Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting aldehyde.

-

Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative.

Conclusion

The one-pot synthesis of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid from 2,4,5-trimethylbenzaldehyde, malonic acid, and ammonium acetate is a robust and efficient method suitable for laboratory-scale preparation. This guide provides a comprehensive framework for researchers and drug development professionals to successfully synthesize this valuable β-amino acid. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of 3-amino-3-arylpropanoic acids.

References

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Grokipedia. Strecker amino acid synthesis. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

University of Illinois. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

-

Royal Society of Chemistry. Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. [Link]

-

National Institutes of Health. Three-component radical homo Mannich reaction. [Link]

-

chemeurope.com. Strecker amino acid synthesis. [Link]

-

University of Vienna. A new method for the synthesis of β-amino acids. [Link]

-

ResearchGate. Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. [Link]

-

Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. [Link]

-

PubMed. [Amino acids synthesis from rhodanine]. [Link]

- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

-

National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

MDPI. Molecules | Special Issue : Catalytic Asymmetric Synthesis. [Link]

-

ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

National Institutes of Health. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. [Link]

-

ACS Publications. Preparation of β2-Homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. [Link]

-

MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid –. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

- Google Patents.

-

PubMed. Catalytic asymmetric three-component synthesis of homoallylic amines. [Link]

- Google Patents.

-

ResearchGate. (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. [Link]

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

-

Figshare. Three-Component Catalytic Asymmetric Synthesis of Aliphatic Amines. [Link]

-

Barabanov, M.A., et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. [Link]

- Google Patents.

-

Cambridge Open Engage. Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade | Organic Chemistry | ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 4. scribd.com [scribd.com]

- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Chiral Synthesis of 3-Amino-3-(2,4,5-trimethylphenyl)propanoic Acid

Foreword: The Strategic Importance of Chiral β-Amino Acids

In the landscape of modern drug discovery and development, the architectural precision of molecular scaffolds is paramount. Chiral β-amino acids, and specifically their β-aryl variants, represent a class of building blocks that confer unique conformational constraints and metabolic stability to peptide-based therapeutics and other complex molecules. The target of this guide, 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid, is a non-proteinogenic amino acid with significant potential in the synthesis of novel pharmaceuticals. The strategic placement of the trimethylphenyl moiety offers a lipophilic domain that can engage in specific hydrophobic interactions within biological targets, while the β-amino acid backbone provides resistance to enzymatic degradation. This guide provides an in-depth, field-proven methodology for the enantioselective synthesis of this valuable compound, focusing on a robust and highly stereoselective approach utilizing an Evans-type chiral auxiliary.

Strategic Overview of the Synthetic Approach

The cornerstone of this synthetic strategy is the diastereoselective conjugate addition of an amine equivalent to an α,β-unsaturated N-acyloxazolidinone. This method, pioneered and extensively developed by David A. Evans, offers a reliable and scalable route to enantiomerically pure β-amino acids. The workflow is designed to be logical and efficient, proceeding through several key stages, each with its own set of critical parameters that will be discussed in detail.

Here is a graphical representation of our synthetic roadmap:

Caption: Overall workflow for the chiral synthesis of the target β-amino acid.

Part 1: Preparation of Key Intermediates

A successful synthesis is built upon the foundation of pure and well-characterized starting materials and intermediates. This section details the preparation of the requisite α,β-unsaturated acyl chloride.

Synthesis of 2,4,5-Trimethylcinnamic Acid

The synthesis commences with a Knoevenagel condensation between 2,4,5-trimethylbenzaldehyde and malonic acid. This reaction is a classic and efficient method for the formation of a carbon-carbon double bond.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trimethylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (5.0 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid (sufficient to neutralize the pyridine and acidify the solution to pH 1-2).

-

A white precipitate of 2,4,5-trimethylcinnamic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Causality of Experimental Choices:

-

Pyridine as Solvent and Base: Pyridine serves as both the solvent and a basic catalyst to facilitate the deprotonation of malonic acid.

-

Piperidine Catalyst: Piperidine is a more effective basic catalyst for the initial condensation step.

-

Acidic Workup: The acidic workup is crucial for the decarboxylation of the intermediate Knoevenagel adduct and for the precipitation of the final cinnamic acid product.

Preparation of 2,4,5-Trimethylcinnamoyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride, which is necessary for the subsequent acylation of the Evans auxiliary.

Experimental Protocol:

-

In a fume hood, suspend 2,4,5-trimethylcinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts).

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux (40-50 °C) for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,4,5-trimethylcinnamoyl chloride is typically used in the next step without further purification.

Causality of Experimental Choices:

-

Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. Its byproducts (HCl and SO₂) are gaseous, which simplifies purification. Oxalyl chloride is also a suitable alternative.[1]

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the acyl chloride is highly reactive towards water.

Part 2: The Core Asymmetric Synthesis

This section details the critical steps of the synthesis where chirality is introduced and the β-amino acid backbone is constructed.

Acylation of the Evans Auxiliary

The choice of the chiral auxiliary is critical for achieving high stereoselectivity. For the synthesis of the (R)-enantiomer of the target β-amino acid, we will utilize the (S)-4-benzyl-2-oxazolidinone. Conversely, the (R)-auxiliary will yield the (S)-product.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The solution will turn from colorless to a pale yellow, indicating the formation of the lithium salt of the auxiliary.

-

In a separate flask, dissolve the crude 2,4,5-trimethylcinnamoyl chloride (1.1 eq) in anhydrous THF.

-

Slowly add the solution of the acyl chloride to the solution of the lithiated auxiliary at -78 °C via a cannula.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-acylated oxazolidinone.

Causality of Experimental Choices:

-

n-Butyllithium: n-BuLi is a strong base used to deprotonate the N-H of the oxazolidinone, making it a potent nucleophile for the subsequent acylation.

-

Low Temperature: The reaction is performed at -78 °C to prevent side reactions and to ensure controlled acylation.

Diastereoselective Conjugate Addition

This is the key stereochemistry-determining step. A protected amine source is added in a 1,4-conjugate fashion to the α,β-unsaturated system. The bulky substituent on the chiral auxiliary effectively blocks one face of the molecule, directing the incoming nucleophile to the opposite face.

Experimental Protocol:

-

To a solution of the purified N-acylated oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C, add a Lewis acid such as titanium tetrachloride (TiCl₄) (1.1 eq) dropwise.

-

After stirring for 30 minutes, add a solution of N-benzyl-α-methylbenzylamine (a chiral amine that can be used as a chiral ammonia equivalent) (1.2 eq) in DCM dropwise.

-

Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography to separate the diastereomers.

Causality of Experimental Choices:

-

Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen atoms of the N-acyloxazolidinone, activating the Michael acceptor and enforcing a specific conformation that enhances facial selectivity.

-

Chiral Amine Source: The use of a chiral amine like N-benzyl-α-methylbenzylamine allows for a highly diastereoselective addition. The subsequent removal of the benzyl and α-methylbenzyl groups yields the free amine.

Cleavage of the Chiral Auxiliary

The final step in the synthesis of the β-amino acid is the removal of the chiral auxiliary. This is typically achieved by hydrolysis under basic conditions.

Experimental Protocol:

-

Dissolve the purified diastereomer from the previous step (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq) dropwise.[2][3][4][5][6]

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

-

Acidify the solution to pH 1-2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

-

The aqueous layer, now containing the desired β-amino acid, can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point of the amino acid to induce precipitation.

Causality of Experimental Choices:

-

LiOH/H₂O₂: This reagent combination is a standard and effective method for the mild cleavage of Evans auxiliaries, preserving the stereochemical integrity of the newly formed chiral center.[2][3][4][5][6] The hydroperoxide anion is the active nucleophile that selectively attacks the exocyclic carbonyl group.[4][5][6]

-

Reductive Quench: Sodium sulfite is used to safely decompose the excess hydrogen peroxide.

Part 3: Characterization and Data

Thorough characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.

Expected Spectroscopic Data

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| 1H NMR | δ (ppm): 7.0-7.2 (aromatic protons), 4.0-4.2 (methine proton at C3), 2.5-2.7 (methylene protons at C2), 2.1-2.3 (methyl protons on the phenyl ring). |

| 13C NMR | δ (ppm): 175-180 (carboxyl carbon), 135-140 (quaternary aromatic carbons), 125-130 (aromatic CH carbons), 50-55 (methine carbon at C3), 40-45 (methylene carbon at C2), 18-22 (methyl carbons). |

| Mass Spec (ESI+) | m/z: [M+H]+ expected at 222.15. |

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization of the amino acid, for example, by forming the corresponding methyl ester or an N-protected derivative.

Conclusion

The methodology presented in this guide provides a robust and reliable pathway for the chiral synthesis of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid. By leveraging the well-established and highly stereoselective Evans auxiliary chemistry, researchers and drug development professionals can access this valuable building block in high enantiomeric purity. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to successfully implement this synthesis in their own laboratories. The principles outlined herein are also adaptable for the synthesis of a wide range of other chiral β-amino acids, further highlighting the versatility of this synthetic strategy.

References

-

Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1334-1341. [Link]

-

Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]

-

Davies, S. G., et al. (2004). Asymmetric synthesis of (4R,5R)-cytoxazone and (4R,5S)-epi-cytoxazone. Organic & Biomolecular Chemistry, 2(10), 1549-1553. [Link]

-

Straub, M. R. (2015). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. University of South Florida Scholar Commons. [Link]

-

Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

-

Wiley-VCH. (n.d.). Supporting Information for Enantioselective Synthesis of β-Amino Acid Derivatives. [Link]

-

precisionFDA. 3-AMINO-3-PHENYLPROPANOIC ACID. [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

-

Li, W., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]

-

Dinculescu, A., et al. (2006). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 15(1), 1-11. [Link]

-

Mondal, P., & Ghorai, M. K. (2021). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. ResearchGate. [Link]

-

Lee, K.-J. (1965). The Synthesis of Cinnamoyl Chloride. Journal of the Korean Chemical Society, 9(2), 85-87. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

PubChem. (3R)-3-amino-3-phenylpropanoic acid. [Link]

-

Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

-

Balingui, C. F., et al. (2020). Mass spectrum of 3-phenylpropanoic acid. ResearchGate. [Link]

- Eureka | Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride.

- Google Patents. (n.d.). Synthesis method for trimesoyl chloride.

-

Habibi, D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 848-861. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Ghorai, M. K., et al. (2020). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. The Journal of Organic Chemistry, 85(15), 9636-9649. [Link]

-

Pale, P., & Entz, F. (2004). A Convenient Procedure for the Preparation of α-Aminoallenes Using a Three-Component Reaction of Aldehyde, Carbamate and Propargylsilane. ResearchGate. [Link]

-

Juaristi, E., et al. (1998). Enantioselective Synthesis of -Amino Acids, Part 13. ResearchGate. [Link]

Sources

- 1. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. connectsci.au [connectsci.au]

- 6. connectsci.au [connectsci.au]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. GSRS [precision.fda.gov]

- 9. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

A Predictive Spectroscopic Guide to 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid. As a novel derivative of β-amino acids, which are significant in medicinal chemistry, understanding its structural characteristics is paramount for its potential applications.[1] In the absence of published experimental data for this specific molecule, this document serves as a comprehensive, predictive resource for researchers. It outlines the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous compounds. Furthermore, this guide provides robust, field-proven protocols for acquiring and interpreting this data.

Molecular Structure and Synthetic Context

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and its likely synthetic origins.

Molecular Structure:

Caption: Chemical structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid.

A plausible and efficient method for synthesizing 3-amino-3-arylpropanoic acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and ammonium acetate.[1][2] In the case of our target molecule, this would involve 2,4,5-trimethylbenzaldehyde. This synthetic route is important to consider as unreacted starting materials or intermediates could potentially appear in the spectra of the final product, influencing data interpretation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid in a suitable deuterated solvent like DMSO-d₆ would likely exhibit the following signals. The use of a deuterated solvent is crucial to avoid large solvent peaks that would obscure the signals from the analyte.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| ~7.0 | singlet | 1H | Ar-H | The proton on the aromatic ring at position 6. |

| ~6.8 | singlet | 1H | Ar-H | The proton on the aromatic ring at position 3. |

| ~4.1 | triplet | 1H | CH-NH₂ | The benzylic proton is coupled to the adjacent CH₂ group, resulting in a triplet. |

| ~2.5 | doublet | 2H | CH₂-COOH | These protons are coupled to the benzylic CH, appearing as a doublet. This signal might be partially obscured by the solvent peak in DMSO-d₆. |

| ~2.3 | singlet | 3H | Ar-CH₃ | A singlet corresponding to one of the methyl groups on the aromatic ring. |

| ~2.2 | singlet | 3H | Ar-CH₃ | A singlet for the second aromatic methyl group. |

| ~2.1 | singlet | 3H | Ar-CH₃ | A singlet for the third aromatic methyl group. |

| variable | broad singlet | 2H | NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments. For propanoic acid, three distinct carbon signals are expected.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | COOH | The carbonyl carbon of the carboxylic acid typically appears at a high chemical shift. |

| ~138 | Ar-C | Quaternary aromatic carbon attached to the propanoic acid chain. |

| ~135-130 | Ar-C | Other quaternary aromatic carbons. |

| ~130-125 | Ar-CH | Aromatic methine carbons. |

| ~50 | CH-NH₂ | The benzylic carbon attached to the nitrogen atom. |

| ~40 | CH₂-COOH | The aliphatic methylene carbon. |

| ~20-18 | Ar-CH₃ | The three methyl carbons on the aromatic ring. |

Predicted FT-IR Spectroscopic Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid | The O-H bond of a carboxylic acid gives a very broad absorption due to hydrogen bonding.[5] |

| 3100-3000 | C-H stretch | Aromatic | Stretching of the C-H bonds on the aromatic ring.[6] |

| 3000-2850 | C-H stretch | Aliphatic | Stretching of the C-H bonds of the methyl and methylene groups.[7] |

| ~3300 (medium) | N-H stretch | Primary amine | The N-H stretching of a primary amine typically appears in this region. |

| 1725-1700 (strong) | C=O stretch | Carboxylic acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[8] |

| 1600-1475 | C=C stretch | Aromatic | Stretching of the carbon-carbon double bonds within the aromatic ring.[7] |

| ~1600 | N-H bend | Primary amine | The bending vibration of the N-H bond. |

Predicted Mass Spectrometry Data (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like amino acids, providing information about the molecular weight and fragmentation patterns.

Predicted Molecular Ion: In positive ion mode, the expected molecular ion would be the protonated molecule [M+H]⁺.

-

Molecular Formula: C₁₂H₁₇NO₂

-

Molecular Weight: 207.27 g/mol

-

Predicted [M+H]⁺: m/z = 208.28

Predicted Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for β-amino acids include losses of small neutral molecules and cleavage of bonds adjacent to functional groups.

Caption: Predicted ESI-MS fragmentation pathway.

| Predicted m/z | Proposed Fragment | Rationale |

| 208.28 | [C₁₂H₁₇NO₂ + H]⁺ | Protonated molecular ion. |

| 190.27 | [C₁₂H₁₅N + H]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 163.29 | [C₁₁H₁₇N + H]⁺ | Loss of the carboxyl group. |

| 133.22 | [C₁₀H₁₃]⁺ | Cleavage of the bond between the chiral carbon and the aromatic ring, resulting in a stable trimethylbenzyl cation. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy: Sample Preparation and Data Acquisition

This protocol is designed to yield high-resolution spectra by minimizing contaminants and ensuring optimal sample conditions.

Caption: Workflow for FT-IR analysis using an ATR accessory.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a suitable solvent like isopropanol or acetone and allow it to dry completely.

-

Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. [9]

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface. [10] * Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. [10] * Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Post-Analysis:

-

Clean the ATR crystal and the press arm thoroughly with an appropriate solvent to prevent cross-contamination of subsequent samples.

-

ESI-MS: Sample Preparation and Analysis

Proper sample preparation is critical for successful ESI-MS analysis to avoid instrument contamination and ensure optimal ionization.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water. [11]Avoid using non-volatile solvents like DMSO if possible.

-

From the stock solution, prepare a dilute solution for analysis by diluting it to a final concentration of 1-10 µg/mL with a solvent mixture that is compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a small amount of acid like formic acid can aid in protonation for positive ion mode analysis. [11] * Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's tubing.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer using a syringe pump or via a liquid chromatography system.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and optimal signal intensity. [12] * Acquire the mass spectrum in the appropriate mass range to observe the expected molecular ion and its fragments.

-

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid. By leveraging established principles and comparative data, researchers and drug development professionals are equipped with the expected spectral features and detailed protocols necessary for empirical verification. The synthesis of the predicted data with practical, validated methodologies ensures that this document serves as a valuable tool for advancing research involving this and similar novel β-amino acid derivatives.

References

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Available at: [Link]

-

A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. Available at: [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate. Available at: [Link]

-

FTIR Standard Operating Procedure. Available at: [Link]

-

FTIR-Operation and Calibration SOP - Pharma Beginners. (2020-04-13). Available at: [Link]

-

Standard Operating Procedure 1 FTIR (Spectrum One). Professor Andrew Mills. Available at: [Link]

-

Sample preparation for FT-IR. Available at: [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. Available at: [Link]

-

NMR Sample Preparation. University of Cambridge. Available at: [Link]

-

How To Prepare And Run An NMR Sample. (2025-07-24). ALWSCI. Available at: [Link]

-

LC-ESI-MS/MS methodology for determination of amino acids. Available at: [Link]

- Synthesis of 3-amino-3-aryl propanoates. Google Patents.

-

Process of preparing 3S-3-amino-3-aryl proprionic acid and derivatives thereof. Patexia. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Bristol. Available at: [Link]

-

Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. PubMed Central. (2013-11-20). Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2021-07-31). Available at: [Link]

-

Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. (2017-07-24). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available at: [Link]

-

MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Predict 13C NMR spectra. Cheminfo.org. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). FooDB. Available at: [Link]

-

Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

-

How to Read and Interpret the IR Spectra. (2023-10-20). Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. (2024-02-17). Available at: [Link]

-

CID 158720422 | C18H22N2O4. PubChem. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mse.iastate.edu [mse.iastate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. eng.uc.edu [eng.uc.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. profandrewmills.com [profandrewmills.com]

- 10. cbic.yale.edu [cbic.yale.edu]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid: From Synthesis to Single-Crystal X-ray Analysis

This technical guide provides a comprehensive framework for the determination of the solid-state molecular structure of the novel β-amino acid, 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid, through the technique of single-crystal X-ray diffraction (SC-XRD). As the precise crystal structure of this compound is not yet publicly documented, this paper serves as both a predictive guide and a methodological protocol for researchers in crystallography, medicinal chemistry, and materials science. We will explore the necessary steps from chemical synthesis and crystallization to data acquisition, structure solution, and refinement, offering insights grounded in established crystallographic principles.

Introduction: The Significance of Structural Determination

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. For pharmaceutical compounds, the solid-state structure, including polymorphism, can significantly impact solubility, bioavailability, and stability. 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is a substituted β-amino acid. The conformational constraints imposed by the bulky trimethylphenyl group are of considerable interest for its potential applications in peptidomimetics and as a chiral building block in drug development. Determining its crystal structure is a critical step in understanding its molecular architecture, potential intermolecular interactions, and solid-state packing, which are all crucial for its rational application in drug design.

Synthesis and Purification

The first and most critical step towards crystal structure determination is the synthesis of high-purity material. Impurities can inhibit crystallization or lead to poorly ordered crystals. A plausible synthetic route for 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is a variation of the Strecker synthesis or a related multicomponent reaction.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,4,5-trimethylbenzaldehyde and malonic acid in a suitable solvent such as 1-butanol, add ammonium acetate.[1]

-

Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds with the evolution of CO2.[1]

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove any unreacted aldehyde. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>99%).

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization trials.

The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging part of a crystal structure determination.[2] The goal is to grow a well-ordered, single crystal free of defects, typically with dimensions between 0.1 and 0.3 mm.[3][4]

Key Principles of Crystallization

The process relies on slowly bringing a solution of the compound to a state of supersaturation, allowing for the orderly growth of crystals from a limited number of nucleation sites.[2] Key factors influencing crystallization include:

-

Purity: The compound must be of the highest possible purity.

-

Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[2]

-

Rate of Crystallization: Slow crystal growth generally yields higher quality crystals.[5]

-

Environment: The crystallization setup should be kept free from dust and mechanical disturbances.[2]

Crystallization Workflow Diagram

Caption: Workflow for screening crystallization conditions.

Experimental Protocol: Crystallization via Slow Evaporation

-

Prepare a Saturated Solution: Dissolve the purified 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature to create a nearly saturated solution.

-

Filter: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.[2]

-

Cover: Cover the vial with a cap, or use parafilm, and pierce a few small holes with a needle. This allows for slow evaporation of the solvent.

-

Incubate: Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[2]

-

Harvest: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]

SC-XRD Experimental Workflow

Caption: The workflow from crystal mounting to structure validation.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[4]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[4][5]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated, scaled, and merged to produce a final reflection file.[7]

Structure Solution, Refinement, and Interpretation

The ultimate goal of the experiment is to generate a model of the atomic arrangement within the crystal.

-

Structure Solution: For small molecules like the target compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[6]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions, and thermal displacement parameters until the model converges.

-

Validation: The final structural model is validated to ensure its quality and accuracy. Key metrics include the R-factor (R1) and the goodness-of-fit (GooF).

Hypothetical Crystallographic Data

While the actual crystal structure is yet to be determined, we can predict a plausible set of crystallographic parameters for a compound of this nature. These values serve as a benchmark for what researchers might expect to find.

| Parameter | Expected Value | Description |

| Chemical Formula | C₁₂H₁₇NO₂ | The elemental composition of the molecule. |

| Formula Weight | 207.27 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c or P2₁2₁2₁ | The space group defines the symmetry operations within the crystal lattice. Chiral molecules often crystallize in non-centrosymmetric space groups. |

| a (Å) | 8 - 12 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10 - 15 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12 - 18 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 - 105 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1500 - 2500 | The volume of the unit cell. |

| Z | 4 or 8 | The number of molecules in the unit cell. |

| Density (calculated) | 1.1 - 1.3 g/cm³ | The calculated density of the crystal. |

| R1 [I > 2σ(I)] | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

| wR2 (all data) | < 0.15 | The weighted R-factor based on all reflections. |

Conclusion

The determination of the crystal structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is a crucial step towards understanding its fundamental properties and unlocking its potential in various scientific fields. While obtaining a high-quality single crystal can be a significant hurdle, the systematic application of the protocols outlined in this guide provides a robust pathway to success. The resulting structural information will offer invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, providing a solid foundation for future research and development.

References

-

Choi, J., Kim, Y., Kim, H., Kim, B., & Kim, K. (2011). Crystallization and preliminary X-ray crystallographic studies of β-transaminase from Mesorhizobium sp. strain LUK. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 2), 220–222. [Link]

-

Department of Chemistry, University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Huck, B. R., Fisk, J. D., & Gellman, S. H. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society, 132(31), 10977–10986. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

Proteopedia. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Retrieved from [Link]

-

Morelhao, S. L., et al. (2017). X-ray dynamical diffraction in amino acid crystals. Journal of Applied Crystallography, 50(2), 689-700. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

- 1. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. How To [chem.rochester.edu]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

Solubility Profile of 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid in various organic solvents. Given the absence of specific published solubility data for this compound, this document synthesizes fundamental principles of physical chemistry, molecular structure analysis, and established pharmaceutical methodologies to offer a robust predictive analysis and a detailed protocol for empirical validation. The guide is intended for researchers in synthetic chemistry, medicinal chemistry, and pharmaceutical development who require a thorough understanding of this molecule's solubility for process optimization, formulation, and analytical characterization.

Introduction and Strategic Importance

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is a substituted β-amino acid. Molecules of this class are of significant interest in medicinal chemistry as peptidomimetics, building blocks for complex molecules, and potential modulators of biological pathways (e.g., as GABA analogues). The successful application of this compound in any synthetic, purification, or formulation workflow is fundamentally dependent on its solubility characteristics.

Solubility dictates the choice of reaction media, the efficiency of crystallization and purification, the feasibility of analytical characterization (e.g., NMR, HPLC), and the potential for development into a drug product.[1][2] A poorly understood solubility profile can lead to significant challenges, including low reaction yields, impure final products, and insurmountable formulation hurdles. This guide provides the theoretical underpinnings and practical methodologies to systematically characterize the solubility of this specific molecule.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is a direct consequence of its molecular structure. The structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid possesses distinct features that govern its interaction with different solvents.

-

Hydrophilic Core: The molecule contains a polar amino group (-NH₂) and a carboxylic acid group (-COOH). These groups can engage in strong hydrogen bonding (both as donors and acceptors) and dipole-dipole interactions.[3] In solution, these groups can exist in a neutral form or as a zwitterion (NH₃⁺ and COO⁻), a state that heavily favors interaction with polar solvents.[4][5][6]

-

Hydrophobic Periphery: The 2,4,5-trimethylphenyl group is a large, nonpolar, and sterically bulky moiety. This region is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces.

-

Molecular Dichotomy: The compound is amphipathic, possessing both strongly polar and significantly nonpolar regions. Its solubility will therefore be determined by a solvent's ability to effectively solvate both of these competing moieties. The large hydrophobic group is expected to limit solubility in highly polar solvents like water, while the polar amino acid core will prevent dissolution in purely nonpolar solvents like alkanes.[5][7]

This structural analysis leads to a set of solubility predictions that must be confirmed experimentally.

Caption: Predicted interactions between the solute's functional regions and different solvent classes.

Predictive Solubility Table

Based on the structural analysis, the following table summarizes the predicted qualitative solubility of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid in a range of common organic solvents. These predictions serve as a starting point for experimental design.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Very Low | The solvent cannot overcome the crystal lattice energy and solvate the polar amino and carboxyl groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and hydrogen bond accepting character effectively solvates the zwitterionic/polar core. |

| Acetonitrile (ACN) | Low to Medium | Less polar than DMSO; may be less effective at solvating the polar groups. Intramolecular H-bonding may be favored.[8] | |

| Acetone | Low to Medium | Moderate polarity; may offer some solubility but is less effective than stronger polar aprotics. | |

| Polar Protic | Methanol, Ethanol | Medium to High | Can act as both H-bond donors and acceptors, solvating the polar core. The alkyl portion can interact with the hydrophobic ring.[7][9] |

| Isopropanol (IPA) | Medium | Increased hydrocarbon character compared to methanol may improve interaction with the trimethylphenyl group, but steric bulk may hinder solvation of the core. | |

| Water | Very Low | The large, hydrophobic trimethylphenyl group is expected to dominate, leading to poor aqueous solubility despite the polar groups.[4] | |

| Chlorinated | Dichloromethane (DCM) | Very Low | Weakly polar; insufficient to solvate the amino acid functional groups effectively. |

| Ethers | Tetrahydrofuran (THF) | Low | Moderate polarity but lacks H-bond donating ability, resulting in poor solvation of the carboxyl and amino groups. |

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to quantitative data, the equilibrium shake-flask method is the most reliable and universally accepted technique.[1][10] It measures the thermodynamic equilibrium solubility, which is the true saturation point of the compound in a solvent at a given temperature.[11][12]

Causality Behind Experimental Choices

-

Why use excess solid? To ensure that the solution reaches its maximum saturation point. The presence of undissolved solid at the end of the experiment is a primary indicator that equilibrium has been achieved.

-

Why constant temperature? Solubility is a temperature-dependent property.[13] Fluctuations will lead to inaccurate and irreproducible results. A controlled water bath or incubator is mandatory.

-

Why 24-48 hours for equilibration? Reaching thermodynamic equilibrium is not instantaneous. A sufficient duration is required for the dissolution process to complete, especially for compounds with slow dissolution kinetics or stable crystal forms.[12]

-

Why filtration AND/OR centrifugation? To ensure complete separation of the saturated liquid phase from the undissolved solid. Any particulate matter in the analyzed sample will falsely inflate the measured concentration.

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid into a 4 mL glass vial.

-

Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials at a consistent speed for 24 to 48 hours.

-

After the equilibration period, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow coarse particles to settle.

-

-

Phase Separation:

-

Carefully remove a portion of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial. The first few drops should be discarded to saturate the filter and prevent solute adsorption.

-

Self-Validation Check: Visually inspect the original vial to confirm that a significant amount of undissolved solid remains.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) for calibration standards.

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted samples and calibration standards using a validated HPLC-UV method.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Key Factors Influencing Experimental Results

-

Solid-State Properties: The compound's crystal form (polymorph) can significantly impact its solubility.[2] The most stable polymorph will have the lowest solubility. Ensure consistency in the solid material used across all experiments.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding capacity, thereby affecting the measured solubility. Use high-purity, anhydrous solvents where appropriate.

-

pH and Ionization: While this guide focuses on pure organic solvents, any co-solvent system containing water or acidic/basic components will introduce pH as a critical variable. The solubility of this amino acid will be lowest near its isoelectric point and increase significantly in acidic or basic media where it forms a more soluble salt.[5][7][14]

Conclusion

The solubility of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid in organic solvents is governed by the interplay between its polar amino acid core and its large hydrophobic trimethylphenyl substituent. Predictive analysis suggests high solubility in polar aprotic solvents like DMSO and moderate to high solubility in lower-chain alcohols, with poor solubility expected in nonpolar and aqueous media. However, these predictions must be quantitatively confirmed. The detailed Shake-Flask methodology provided in this guide represents the authoritative standard for obtaining accurate, reliable, and reproducible thermodynamic solubility data. This empirical data is indispensable for the rational design of chemical syntheses, purification protocols, and formulation strategies involving this compound.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available at: [Link]

-

ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. (2016-09-30). Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. (2016-09-30). Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. United States Pharmacopeia (2023). Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

-

Ingenta Connect. Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures. Available at: [Link]

-

ECA Academy. (2023-01-25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available at: [Link]

-

SciSpace. (2012-02-10). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

Chemistry Stack Exchange. (2014-11-29). Polarity of amino acids - solubility. Available at: [Link]

-

Wageningen University & Research. (2018-05-16). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Available at: [Link]

-

Slideshare. solubility experimental methods.pptx. Available at: [Link]

-

Reddit. (2020-04-20). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? Available at: [Link]

-

Semantic Scholar. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Available at: [Link]

-

ResearchGate. (2025-08-05). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

NIH - National Center for Biotechnology Information. (2020-06-30). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Available at: [Link]

-

NIH - National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

-

ResearchGate. (2025-08-06). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Request PDF. Available at: [Link]

-

ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

-

NCERT. Amines. Available at: [Link]

-

Chemistry LibreTexts. (2022-04-02). 6.3: Hydrogen Bonding Interactions and Solubility. Available at: [Link]

-

Journal of Chemistry and Technologies. (2025-04-15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. reddit.com [reddit.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorelevant.com [biorelevant.com]

- 11. uspnf.com [uspnf.com]

- 12. â©1236⪠Solubility Measurements [doi.usp.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Evolving Landscape of β-Phenylpropanoic Acids: A Technical Guide to Their Diverse Biological Activities

Abstract

Substituted β-phenylpropanoic acids represent a versatile scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core biological functions of these compounds, moving beyond a mere cataloging of effects to elucidate the underlying mechanisms of action and structure-activity relationships. We will delve into their roles as antihyperglycemic, anti-inflammatory, anticancer, and antibacterial agents, offering detailed experimental protocols and data-driven insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, empowering the scientific community to further innovate within this promising chemical space.

Introduction: The Enduring Relevance of the β-Phenylpropanoic Acid Scaffold

The β-phenylpropanoic acid core, a seemingly simple structure, has given rise to a plethora of molecules with profound physiological effects. Historically, this scaffold is most famously recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a household name.[1] However, the therapeutic potential of substituted β-phenylpropanoic acids extends far beyond cyclooxygenase (COX) inhibition. Recent advancements have unveiled their capacity to modulate key metabolic pathways, exhibit targeted cytotoxicity against cancer cells, and combat microbial infections.[2][3][4] This guide will navigate the multifaceted biological activities of these compounds, providing a comprehensive overview of their therapeutic promise.

Antihyperglycemic Activity: Targeting Metabolic Dysregulation

A significant area of investigation for substituted β-phenylpropanoic acids is in the treatment of type 2 diabetes and associated metabolic disorders. Their efficacy in this domain is primarily attributed to their interaction with key nuclear receptors and G-protein coupled receptors that govern glucose and lipid homeostasis.

Mechanism of Action: PPARα/γ Dual Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a pivotal role in regulating energy metabolism.[5] Substituted β-phenylpropanoic acids have emerged as potent dual agonists of PPARα and PPARγ.[2]

-

PPARα activation primarily influences fatty acid oxidation and transport, leading to a reduction in circulating triglycerides.[5]

-

PPARγ activation is crucial for adipocyte differentiation and improving insulin sensitivity, thereby enhancing glucose uptake.[5]

The dual agonism of these compounds offers a comprehensive approach to managing the multifaceted nature of type 2 diabetes by addressing both dyslipidemia and hyperglycemia.

Upon binding to a substituted β-phenylpropanoic acid agonist, PPARα and PPARγ form heterodimers with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, initiating the transcription of target genes involved in lipid and glucose metabolism.[6]

Mechanism of Action: FFA1/GPR40 Agonism

Free fatty acid receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor predominantly expressed on pancreatic β-cells.[7] Activation of FFA1 by agonists, including certain β-phenylpropanoic acid derivatives, potentiates glucose-stimulated insulin secretion (GSIS).[7][8] This glucose-dependent mechanism is a significant advantage, as it minimizes the risk of hypoglycemia.[8]

Upon ligand binding, FFA1 couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG-mediated activation of protein kinase C (PKC), ultimately enhances insulin secretion from the pancreatic β-cells.[2]

Structure-Activity Relationship (SAR) for Antihyperglycemic Activity

The antihyperglycemic potency of substituted β-phenylpropanoic acids is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the propanoic acid moiety.

| Compound Class | Key Structural Features | Observed Activity | Reference |

| α-substituted-β-phenylpropionic acids with pyridin-2-ylphenyl moiety | Presence of oxime and amide functionalities | Potent PPARα/γ dual agonism. | [2] |

| Phenylpropanoic acid derivatives with polar functionalities | Introduction of polar substituents on the biphenyl ring | Potent GPR40 agonism with improved cytotoxicity profiles. | [9] |

| Phenylpropanoic acid derivatives based on TAK-875 scaffold | Modifications of the chemical cement of known FFA1 agonists | Powerful FFA1 agonistic activity. | [7] |

Anti-inflammatory Activity: Beyond Traditional NSAIDs

The anti-inflammatory properties of β-phenylpropanoic acids are well-established, with ibuprofen being a prime example.[1] The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-1 and COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10] There are two main isoforms:

-

COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation.[10]

-

COX-2 is inducible and its expression is upregulated at sites of inflammation.[10]

While non-selective inhibition of both isoforms is effective for inflammation, the inhibition of COX-1 is associated with gastrointestinal side effects.[1] Research is ongoing to develop more selective COX-2 inhibitors based on the β-phenylpropanoic acid scaffold.

Anticancer and Antibacterial Activities: Emerging Frontiers

Recent studies have highlighted the potential of substituted β-phenylpropanoic acids as anticancer and antibacterial agents, opening new avenues for therapeutic development.

Anticancer Activity

Certain derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The presence of specific functional groups, such as an oxime moiety, has been shown to enhance cytotoxic effects.[4]

Antibacterial Activity

Novel 2-phenylpropionic acid derivatives have been synthesized and shown to possess dual COX inhibitory and antibacterial properties.[3] These compounds have displayed promising activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the evaluation of substituted β-phenylpropanoic acids.

General Synthesis of Substituted β-Phenylpropanoic Acids

A common synthetic route involves the mono-C-methylation of arylacetonitriles followed by hydrolysis.[11]

Step 1: Mono-C-methylation of Arylacetonitrile

-

In a suitable autoclave, combine the starting arylacetonitrile, dimethyl carbonate, and a base such as sodium methoxide in a solvent like toluene.

-

Heat the mixture under pressure for several hours.

-

After cooling, quench the reaction and extract the methylated product.

Step 2: Hydrolysis to the Carboxylic Acid

-

The resulting 2-arylpropionitrile is then subjected to basic or acidic hydrolysis.

-

Heat the nitrile in the presence of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

After the reaction is complete, acidify the mixture and extract the final β-phenylpropanoic acid derivative.

-

Purify the product by distillation or recrystallization.

In Vitro PPARα/γ Dual Agonist Assay (Luciferase Reporter Assay)

Objective: To determine the ability of a test compound to activate PPARα and PPARγ.

Materials:

-

HEK293T cells

-

Expression vectors for human PPARα/γ and RXRα

-

Luciferase reporter plasmid containing a PPRE

-

Transfection reagent

-

Test compounds

-

Luciferase assay reagent

Protocol:

-

Co-transfect HEK293T cells with the PPAR/RXR expression vectors and the PPRE-luciferase reporter plasmid.